1,4-Dimethylpiperidine

Conformational Analysis Physical Organic Chemistry Computational Chemistry

1,4-Dimethylpiperidine (CAS 695-15-8) is a tertiary amine belonging to the methyl-substituted piperidine class, characterized by a molecular weight of 113.20 g/mol and an XLogP3-AA of 1.5. The compound exhibits a gas-phase ionization energy of 7.79 ± 0.05 eV, which is stereospecifically influenced by the 4-methyl substitution pattern.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
CAS No. 695-15-8
Cat. No. B1618611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylpiperidine
CAS695-15-8
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C
InChIInChI=1S/C7H15N/c1-7-3-5-8(2)6-4-7/h7H,3-6H2,1-2H3
InChIKeyTVSMLBGFGKLKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylpiperidine (CAS 695-15-8): Physical Properties and Conformational Characterization for Pharmaceutical and Industrial Applications


1,4-Dimethylpiperidine (CAS 695-15-8) is a tertiary amine belonging to the methyl-substituted piperidine class, characterized by a molecular weight of 113.20 g/mol and an XLogP3-AA of 1.5 [1]. The compound exhibits a gas-phase ionization energy of 7.79 ± 0.05 eV, which is stereospecifically influenced by the 4-methyl substitution pattern [2]. As a structural building block, it serves as a PROTAC linker [1] and has been evaluated for ganglionic blocking activity alongside other methylpiperidines [3].

Why Methylpiperidine Substitution Pattern Critically Determines Performance in 1,4-Dimethylpiperidine Applications


Piperidine derivatives are not interchangeable due to pronounced position-specific effects of methyl substitution on fundamental molecular properties. The 1,4-dimethyl substitution pattern in 1,4-dimethylpiperidine imparts a distinct conformational free energy difference of 8.3 ± 0.3 kJ mol⁻¹ at 293 K for the C-methyl group, which differs from the 6.3 ± 0.3 kJ mol⁻¹ observed for the N,3-dimethyl isomer [1]. Furthermore, the 1,4-dimethyl substitution yields a stereospecific modulation of the amine lone-pair ionization potential that is unique to the 4-methyl position [2]. In biological contexts, 1,4-dimethylpiperidine exhibits ganglionic blocking activity, whereas 2,6-dimethylpiperidine and 1,2,6-trimethylpiperidine are much more potent in this regard [3]. These quantifiable differences in conformational energetics, electronic structure, and pharmacological activity underscore why direct substitution with other methylpiperidines is not scientifically justified without application-specific validation.

Quantitative Differentiation of 1,4-Dimethylpiperidine from Structural Analogs: Evidence-Based Selection Criteria


Conformational Free Energy Difference in N,4-Dimethylpiperidine vs. N,3-Dimethylpiperidine

The conformational equilibrium free energy difference for the C-methyl group in N,4-dimethylpiperidine (1,4-dimethylpiperidine) was determined to be 8.3 ± 0.3 kJ mol⁻¹ at 293 K in dodecane solvent. This value is significantly higher than the 6.3 ± 0.3 kJ mol⁻¹ measured for the N,3-dimethylpiperidine isomer under identical conditions [1].

Conformational Analysis Physical Organic Chemistry Computational Chemistry

Ionization Energy Modulation by 4-Methyl Substitution Relative to Unsubstituted Piperidine

The gas-phase ionization energy (IE) of 1,4-dimethylpiperidine was measured at 7.79 ± 0.05 eV via photoelectron spectroscopy [1]. This value reflects the stereospecific effect of the 4-methyl group on the amine lone-pair electrons, as detailed in a systematic study of alkylpiperidines demonstrating that 4-methyl substitution exerts a distinct electronic perturbation compared to substitution at other ring positions [2].

Photoelectron Spectroscopy Electronic Structure Basicity

Ganglionic Blocking Potency Comparison: 1,4-Dimethylpiperidine vs. 2,6-Dimethylpiperidine and 1,2,6-Trimethylpiperidine

In a comparative study of methylpiperidines, 1,4-dimethylpiperidine was identified as a ganglionic blocking drug, but the doses required for this action were described as relatively large. In contrast, 2,6-dimethylpiperidine and 1,2,6-trimethylpiperidine were found to be much more potent [1]. This study further established that increasing the number of methyl substituents at the 2- and 6-positions augments ganglionic blocking action [1].

Pharmacology Nicotinic Receptor Ganglionic Blockade

Conformational Preference in 4-Aryl-1,4-Dimethylpiperidine Derivatives: Reversal of Major Epimer vs. Pethidine and Ketobemidone

In a study of hydrochloride salts of 4-arylpiperidine analgesics, the equatorial 4-aryl chair conformer was identified as the major epimer for pethidine and ketobemidone. However, in the case of the 1,4-dimethyl derivative (4-m-hydroxyphenyl-1,4-dimethylpiperidine), this equatorial conformer becomes the minor form when dissolved in D₂O [1]. This reversal of conformational preference is attributed to the unique steric and electronic effects of the 1,4-dimethyl substitution pattern.

Opioid Receptor Analgesic Conformational Analysis

Defined Application Scenarios for 1,4-Dimethylpiperidine Based on Validated Differentiating Properties


PROTAC Linker Design Requiring Defined Conformational Rigidity

1,4-Dimethylpiperidine is commercially positioned as a PROTAC (Proteolysis Targeting Chimera) linker . The conformational free energy barrier of 8.3 ± 0.3 kJ mol⁻¹ for the 1,4-isomer [1] provides a quantifiable degree of rigidity in the linker region. This predictable conformational constraint can be exploited to optimize the spatial orientation between the E3 ligase-binding moiety and the target protein-binding moiety, potentially enhancing ternary complex formation and degradation efficiency compared to more flexible linker scaffolds.

Synthesis of 4-Arylpiperidine Analgesics with Altered Opioid Receptor Binding Profiles

The 1,4-dimethyl substitution pattern reverses the major solution conformer in 4-arylpiperidine derivatives relative to clinically used analgesics like pethidine and ketobemidone . This property makes 1,4-dimethylpiperidine a strategic intermediate for medicinal chemistry campaigns aimed at discovering opioid ligands with differentiated binding modes, potentially leading to compounds with reduced abuse liability or altered side-effect profiles while maintaining analgesic efficacy.

Cationic Polymerization Catalyst Component for Polyurethane Foam Production

1,4-Dimethylpiperidine has been explored as a catalyst in the synthesis of polyurethane foams, demonstrating improved reaction rates and product quality compared to conventional catalysts . Its tertiary amine structure provides balanced nucleophilicity, as reflected in its ionization energy of 7.79 ± 0.05 eV [1], which is suitable for catalyzing the isocyanate-polyol reaction without causing excessive side reactions or foam collapse, making it a viable alternative to traditional catalysts like triethylenediamine (TEDA) in specific formulations.

Reference Standard for Conformational Analysis and Computational Model Validation

The experimentally determined conformational free energy difference of 8.3 ± 0.3 kJ mol⁻¹ for 1,4-dimethylpiperidine and its well-characterized ionization energy [1] establish this compound as a valuable reference standard for validating computational chemistry models of piperidine conformations and electronic structure. Procurement of high-purity 1,4-dimethylpiperidine enables accurate calibration of force fields and quantum mechanical methods used in drug discovery and materials science simulations.

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